![molecular formula C18H16N2O3 B2387513 N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 313267-26-4](/img/structure/B2387513.png)
N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Anticonvulsant Evaluation
N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its derivatives have been investigated for their anticonvulsant properties. Ghodke et al. (2017) reported the synthesis of a series of derivatives of this compound, which showed significant anticonvulsant activity in various models, particularly in the maximal electroshock seizure (MES) model. A notable percentage of these compounds were found to be active, showcasing their potential in anticonvulsant drug development (Ghodke et al., 2017).
Anti-Inflammatory Properties
Nikalje et al. (2015) synthesized novel derivatives of this compound, demonstrating promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were evaluated for their efficacy in protein denaturation and rat paw edema models, with molecular docking studies also performed to assess their binding affinity towards human serum albumin (Nikalje et al., 2015).
Application in Polymer Science
Faghihi et al. (2010) developed a new class of optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid, a derivative of this compound. These polyamides were characterized by various analytical techniques and found to be soluble in polar organic solvents, indicating their potential application in materials science (Faghihi et al., 2010).
Structural Studies and Applications in Chemistry
Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives related to this compound. Their research highlighted the formation of salts and inclusion compounds with different acids, demonstrating the compound's potential in the field of crystal engineering and fluorescence studies (Karmakar et al., 2007).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-13(9-12(11)2)19-16(21)10-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYNHUTHHJOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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